Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
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Overview
Description
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with the molecular formula C13H25NO2.ClH. It is a derivative of cyclohexylamine and is commonly used in organic synthesis and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Acylation: The resulting cyclohexylamine is then acylated with tert-butyl acetoacetate to form tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various amine and alkyl derivatives.
Scientific Research Applications
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride: This compound has a similar structure but differs in the ring size and functional groups.
Tert-butyl acetoacetate: A related ester used in various organic synthesis reactions.
Properties
IUPAC Name |
tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-13(10-14)7-5-4-6-8-13;/h4-10,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQNBHIZDIBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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